molecular formula C11H11N3O B1589221 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine CAS No. 181633-42-1

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Cat. No.: B1589221
CAS No.: 181633-42-1
M. Wt: 201.22 g/mol
InChI Key: VNTXBOJIESFBJS-UHFFFAOYSA-N
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Description

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a chemical compound with the molecular formula C11H11N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyridine rings connected by an oxygen atom and an amine group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of 2-methylpyridin-3-ylboronic acid with 6-bromopyridin-3-amine in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are readily available, making this method efficient and cost-effective.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is unique due to its dual pyridine structure connected by an oxygen atom and an amine group. This unique structure allows for versatile chemical reactivity and a wide range of applications in various fields of research and industry .

Properties

IUPAC Name

6-(2-methylpyridin-3-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTXBOJIESFBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445354
Record name 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181633-42-1
Record name 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 14.35 g of tin chloride in 30 ml of concentrated hydrochloric acid is added to a mixture of 5 g of 2-(2-methylpyrid-3-yloxy)-5-nitropyridine and the whole is heated at reflux for 1 hour. The reaction mixture is cooled and adjusted to basic pH by the addition of concentrated sodium hydroxide solution. After the removal of a precipitate by filtration, the aqueous phase is extracted with ethyl acetate. After conventional working up, the expected product is isolated in the form of a violet powder.
Name
tin chloride
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(2-Methylpyridin-3-yloxy)-5-nitropyridine (D8, 81.1 g, 0.35 mole) in ethanol (2L) was treated with tin (II) chloride (232 g, 1.23 mole) in conc. hydrochloric acid (500 ml) and heated to 50° C. for 1 hour. After cooling to ambient temperature, the mixture was basified with 40% aqueous sodium hydroxide solution, extracted into ethyl acetate, dried (Na2SO4) and evaporated in vacuo to afford the title compound (60.3 g, 86%) as a brown solid.
Quantity
81.1 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
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6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
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6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
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6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
Reactant of Route 5
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
Reactant of Route 6
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

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